2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile
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Overview
Description
2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is a complex heterocyclic compound that features a trifluoromethyl group, a pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of a suitable precursor containing the trifluoromethylphenyl group and the pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The goal is to produce the compound on a large scale while maintaining high purity and minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The cyanide group and other functional groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the cyanide group can form strong interactions with metal ions or other nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: Shares the trifluoromethyl group and a similar heterocyclic structure.
5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile: Contains a trifluoromethylphenyl group and a cyanide group, similar to the target compound.
Uniqueness
2-AMINO-5-OXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE is unique due to its combination of a pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine core with a trifluoromethyl group and a cyanide group. This unique structure imparts specific electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C17H8F3N5OS |
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Molecular Weight |
387.3 g/mol |
IUPAC Name |
12-amino-8-oxo-10-[2-(trifluoromethyl)phenyl]-5-thia-2,7,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,6,10,12-pentaene-11-carbonitrile |
InChI |
InChI=1S/C17H8F3N5OS/c18-17(19,20)10-4-2-1-3-8(10)11-9(7-21)13(22)23-14-12(11)15(26)24-16-25(14)5-6-27-16/h1-6H,(H2,22,23) |
InChI Key |
GJDDITFTZQBNQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=NC3=C2C(=O)N=C4N3C=CS4)N)C#N)C(F)(F)F |
Origin of Product |
United States |
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